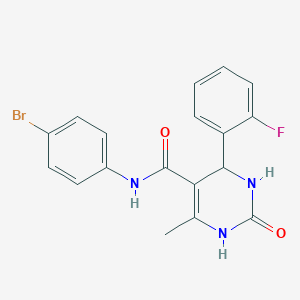
N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrFN3O2 and its molecular weight is 404.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 893680-50-7) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and structure-activity relationships (SAR) based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenyl derivatives with appropriate reagents in a controlled environment. For instance, a method reported in the literature involves refluxing N-(4-fluorophenyl)-3-oxo-butyramide with substituted aryl aldehydes and urea in ethanol to yield the desired tetrahydropyrimidine derivative .
Antiviral Activity
Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit inhibitory activity against HIV integrase (IN), an essential enzyme for viral replication. In one study, several derivatives were synthesized and evaluated for their ability to inhibit the strand transfer reaction of IN. The most potent compound demonstrated an IC50 value of 0.65 µM, indicating significant inhibitory potential . However, these compounds did not show effective inhibition against HIV-1 and HIV-2 in cell culture assays below cytotoxic concentrations, suggesting limited utility as anti-HIV agents.
Anticancer Activity
Tetrahydropyrimidine derivatives have also been explored for anticancer properties. A study focusing on related compounds reported that some derivatives exhibited antiproliferative activity in various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at different phases, particularly G2/M phase . Although specific data on this compound's anticancer activity is limited, the structural similarities suggest potential efficacy.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidine derivatives is heavily influenced by their structural components. The presence of halogen substituents (like bromine and fluorine) has been associated with enhanced biological activity. In particular, the fluorine atom's electronegativity can improve binding affinity to target enzymes or receptors . The SAR studies indicate that modifications on the phenyl rings can significantly alter the biological profile of these compounds.
Case Studies
- HIV Integrase Inhibition : The synthesis and evaluation of various tetrahydropyrimidine derivatives showed that while some compounds effectively inhibited IN in vitro, they failed to demonstrate antiviral activity in cell cultures at non-toxic concentrations. This underscores the complexity of translating in vitro results to clinical efficacy .
- Anticancer Evaluations : A related study highlighted that certain pyrimidine derivatives displayed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
Data Tables
| Compound | IC50 Value (µM) | Biological Activity |
|---|---|---|
| 13e | 0.65 | HIV Integrase Inhibition |
| 13f | Not specified | Anticancer Activity |
| 13g | Not specified | Antimicrobial Activity |
属性
IUPAC Name |
N-(4-bromophenyl)-4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O2/c1-10-15(17(24)22-12-8-6-11(19)7-9-12)16(23-18(25)21-10)13-4-2-3-5-14(13)20/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYXVZSJWITXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














